molecular formula C18H16ClF2N3O2 B2614957 N-(3-chloro-2-methylphenyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251560-51-6

N-(3-chloro-2-methylphenyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2614957
CAS RN: 1251560-51-6
M. Wt: 379.79
InChI Key: BLNFBGLUVRBVRF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClF2N3O2 and its molecular weight is 379.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Sethusankar et al. (2002) detailed the crystal structure of a related compound, illustrating the planar nature of the imidazolidine-2,4-dione system and the specific dihedral angles between various molecular components, providing insight into the molecular conformation that may influence reactivity and interaction with biological targets (Sethusankar et al., 2002).

Potential Biological Activities

  • Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) compounds and evaluated their anti-inflammatory activity. This study highlights the potential of structurally similar compounds for therapeutic applications, particularly in inflammation modulation (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Mistry, Desai, and Intwala (2009) investigated novel thiazolidinone and acetidinone derivatives for their antimicrobial activity. This research underscores the significance of acetamide derivatives in developing new antimicrobial agents, which could be relevant for compounds with similar structures (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c1-11-13(19)3-2-4-16(11)22-17(25)10-23-7-8-24(18(23)26)12-5-6-14(20)15(21)9-12/h2-6,9H,7-8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNFBGLUVRBVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.